molecular formula C9H12N2O5 B15318395 4-((Tert-butoxycarbonyl)amino)isoxazole-3-carboxylic acid

4-((Tert-butoxycarbonyl)amino)isoxazole-3-carboxylic acid

Cat. No.: B15318395
M. Wt: 228.20 g/mol
InChI Key: VAUCONCWDGQEIQ-UHFFFAOYSA-N
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Description

4-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-3-carboxylic acid is a fascinating compound known for its unique structure and versatile applications. This chemical is a derivative of oxazole, a five-membered heterocyclic compound containing both oxygen and nitrogen in the ring. The presence of a tert-butoxycarbonyl group enhances its stability and reactivity, making it a valuable entity in synthetic organic chemistry and various research domains.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-3-carboxylic acid typically involves a multi-step process:

  • Formation of the Oxazole Ring: Starting from available precursors like α-haloketones and nitriles, the oxazole ring can be constructed through cyclization reactions under specific conditions.

  • Introduction of tert-Butoxycarbonyl Group: The amino group can be protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.

  • Functionalization: Further reactions involve introducing the carboxylic acid group through controlled oxidation or hydrolysis steps.

Industrial Production Methods: Industrial synthesis often employs automated reactors and continuous flow systems to enhance efficiency and scalability. Solvent choice, reaction temperature, and catalysts are optimized to ensure high yields and purity.

Types of Reactions:

  • Oxidation: Under certain conditions, it can undergo oxidation reactions leading to the formation of oxazole N-oxide derivatives.

  • Reduction: It can be reduced to yield amino alcohols or other reduced forms.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced or removed, allowing for further functionalization.

Common Reagents and Conditions Used:

  • Oxidation: Hydrogen peroxide, peracids.

  • Reduction: Lithium aluminum hydride, catalytic hydrogenation.

  • Substitution: Acid chlorides, anhydrides, and various bases like sodium hydride.

Major Products Formed:

  • Oxazole N-oxides.

  • Amino alcohol derivatives.

  • Various substituted oxazole compounds.

Scientific Research Applications

4-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-3-carboxylic acid finds extensive applications in:

  • Chemistry: Used as a building block in the synthesis of complex molecules, pharmaceuticals, and agrochemicals.

  • Biology: Acts as a probe in the study of enzyme activities and metabolic pathways.

  • Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

  • Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

Mechanism: The compound exerts its effects through various mechanisms depending on the context. In biological systems, it can act as an enzyme inhibitor or a modulator of biological pathways.

Molecular Targets and Pathways:

  • Interacts with specific enzymes and receptors, modulating their activity.

  • Can participate in biochemical pathways leading to cellular responses.

Comparison with Other Compounds:

  • 4-Amino-1,2-oxazole-3-carboxylic acid: Lacks the tert-butoxycarbonyl group, making it less stable and reactive.

  • 5-(tert-butoxycarbonyl)amino-1,2-oxazole-3-carboxylic acid: Similar in structure but differs in the position of the tert-butoxycarbonyl group, leading to different reactivity profiles.

  • 4-Nitro-1,2-oxazole-3-carboxylic acid: Contains a nitro group, which alters its electronic properties and reactivity.

Properties

Molecular Formula

C9H12N2O5

Molecular Weight

228.20 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C9H12N2O5/c1-9(2,3)16-8(14)10-5-4-15-11-6(5)7(12)13/h4H,1-3H3,(H,10,14)(H,12,13)

InChI Key

VAUCONCWDGQEIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CON=C1C(=O)O

Origin of Product

United States

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